3-Demethylthiocolchicine 3-Demethylthiocolchicine 3-Demethyl Thiocolchicine is a Thiocolchicine metabolite, used in therapy as an antitunor, antiinflammatory and immunosuppressive agent.
Brand Name: Vulcanchem
CAS No.: 87424-25-7
VCID: VC21355074
InChI: InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Molecular Formula: C21H23NO5S
Molecular Weight: 401.5 g/mol

3-Demethylthiocolchicine

CAS No.: 87424-25-7

Cat. No.: VC21355074

Molecular Formula: C21H23NO5S

Molecular Weight: 401.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Demethylthiocolchicine - 87424-25-7

Specification

CAS No. 87424-25-7
Molecular Formula C21H23NO5S
Molecular Weight 401.5 g/mol
IUPAC Name N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Standard InChI Key PKYOHQGXPPVIGD-HNNXBMFYSA-N
Isomeric SMILES CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Canonical SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Appearance Yellow Solid
Melting Point >200˚C (dec.)

Introduction

Chemical Structure and Properties

Molecular Characteristics

3-Demethylthiocolchicine, also referred to as 3-O-demethylthiocolchicine in chemical literature, is a semi-synthetic derivative of colchicine where the 3-methoxy group has been demethylated, resulting in a hydroxyl group at the C-3 position, and the C-10 position features a thiomethyl group rather than a methoxy group as in the parent colchicine molecule . The chemical structure maintains the characteristic seven-ring system (tropolone) of colchicine with specific modifications that alter its biological properties.

PropertyValueSource
ClassColchicine derivative
Structural ModificationDemethylation at C-3 position
SolubilitySoluble in acetonitrile, dichloromethane-ethanol mixtures
ReactivityAmenable to glycosidation reactions

Synthesis and Derivative Formation

Glycosidation Processes

The European Patent documentation provides valuable insights into the glycosidation processes involving 3-Demethylthiocolchicine. The patent describes an improved process for synthesizing various glycosylated derivatives of 3-Demethylthiocolchicine, noting several advantages over traditional methods :

  • Bypassing the preparation of activated glycosyl reactants (e.g., 1-halo-sugars)

  • Utilizing stable, easily prepared 1-acetyl-protected-glycoses

  • Enabling direct crystallization of final products from reaction mixtures

  • Facilitating preparation of glycosyl derivatives that are difficult to obtain through prior methods

The synthetic approach typically involves:

  • Suspension of 3-O-demethylthiocolchicine in acetonitrile under nitrogen atmosphere

  • Addition of 1,1,3,3-tetramethylguanidine

  • Introduction of an acetylated sugar (e.g., pentaacetylglucose)

  • Addition of boron trifluoride etherate as a catalyst

  • Subsequent purification and isolation steps

Notable Derivatives

Several important derivatives of 3-Demethylthiocolchicine have been synthesized and studied for their biological properties:

DerivativeChemical NameCAS NumberMolecular FormulaMolecular Weight
Thiocolchicoside3-O-β-D-glucopyranosyl-3-O-demethylthiocolchicineNot providedNot providedNot provided
Galactoside derivative3-O-β-D-galactopyranosyl-3-O-demethylthiocolchicineNot providedNot providedNot provided
Xyloside derivative3-O-β-D-xylopyranosyl-3-O-demethylthiocolchicineNot providedNot providedNot provided
Glucuronide derivative3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide819802-34-1C₂₇H₃₁NO₁₁S577.6001

The most well-documented derivative is thiocolchicoside, which is synthesized through a glycosidation reaction with a reported yield of 71% . Another notable derivative is 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide (CAS 819802-34-1), which has been characterized with a molecular formula of C₂₇H₃₁NO₁₁S and a molecular weight of 577.6001 .

CompoundKey Structural FeaturesNotable Biological Activities
ColchicineTrimethoxyphenyl A ring, tropolone C ringAntimitotic, anti-inflammatory
ThiocolchicineThiomethyl group at C-10Enhanced tubulin binding
3-DemethylthiocolchicineDemethylation at C-3, thiomethyl at C-10Antileukemic effects
2-DemethylthiocolchicineDemethylation at C-2, thiomethyl at C-10Antileukemic effects

This comparative analysis highlights the importance of specific structural modifications in modulating the biological activities of these compounds .

Research Advances and Applications

Recent Research Findings

Recent literature has focused on developing novel derivatives of colchicine and thiocolchicine with enhanced therapeutic properties. Publications from 2018-2021 highlight several advances in this field, including:

  • Development of triple-modified colchicine derivatives as potent tubulin-targeting anticancer agents

  • Synthesis of carbamates and thiocarbamates of colchicine derivatives with anticancer potential

  • Exploration of regioselectively demethylated colchicine and thiocolchicine analogs

  • Investigation of novel 4-bromothiocolchicine amides as anticancer compounds

These studies suggest a growing interest in developing colchicine-based compounds with improved efficacy and reduced toxicity profiles.

Synthetic Methodologies

The European Patent documentation provides valuable insights into improved synthetic methodologies for glycosidation of 3-Demethylthiocolchicine. The described process offers several advantages over traditional methods, including:

  • More straightforward reaction conditions

  • Higher yields of glycosidated products

  • Easier isolation and purification procedures

  • Access to previously challenging glycosyl derivatives

For example, the synthesis of 3-O-β-D-xylopyranosyl-3-O-demethylthiocolchicine is described in detail, involving the reaction of 3-O-demethylthiocolchicine with D-xylose tetraacetate in the presence of 1,1,3,3-tetramethylguanidine and boron trifluoride etherate, resulting in a well-characterized product (MS⁺ (m/z): 1067.7 [2M+Na]⁺, 1066.5 [2M+H]⁺, 556.2 [M+Na]⁺, 534.2 [M+H]⁺, 402.2 [M-xyl+H]⁺) .

ParameterInformation
Catalog NumberAH52768
Available Quantity5mg
Lead Time3 weeks
Price$973.00 (Regular), $681.00 (Discounted)
MDL NumberMFCD12031383
SMILESCOc1c(O[C@@H]2OC@HC@HO)cc2c(-c3ccc(c(=O)cc3C@HNC(=O)C)SC)c1OC

This information indicates that specialized derivatives of 3-Demethylthiocolchicine are available for research purposes, albeit at significant cost, reflecting their specialized nature and limited production scale .

Research Applications

The primary research applications of 3-Demethylthiocolchicine and its derivatives appear to be in:

  • Cancer research, particularly studying mechanisms of tubulin binding and cell division inhibition

  • Medicinal chemistry, as starting materials for developing novel therapeutic agents

  • Structure-activity relationship studies, to understand how structural modifications affect biological activity

  • Pharmaceutical development, especially for compounds targeting microtubule dynamics

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